![molecular formula C11H21ClF3NO B2756411 2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride CAS No. 2095410-43-6](/img/structure/B2756411.png)

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

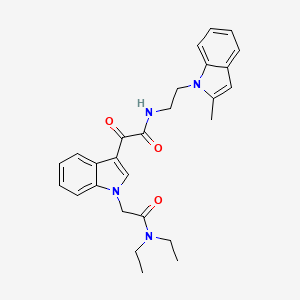

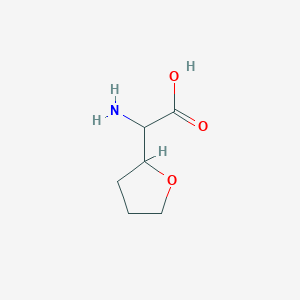

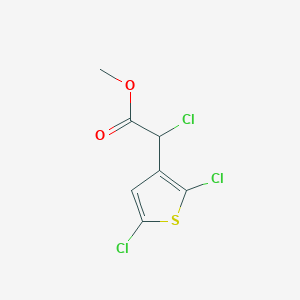

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 2095410-43-6 . It has a molecular weight of 275.74 . The IUPAC name for this compound is 2-methyl-N-(2-(2,2,2-trifluoroethoxy)ethyl)cyclohexan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20F3NO.ClH/c1-9-4-2-3-5-10(9)15-6-7-16-8-11(12,13)14;/h9-10,15H,2-8H2,1H3;1H . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique

Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is crucial in medicinal chemistry. The compound , due to its trifluoroethoxy group, can significantly alter the lipophilicity and metabolic stability of drug molecules. This alteration can affect the drug’s absorption, distribution, and interaction with biological targets . It’s often used in the development of new drugs where enhanced metabolic stability or specific pharmacokinetic properties are desired.

Organic Synthesis

In organic synthesis, this compound can serve as a precursor or intermediate. Its unique structure allows for the introduction of fluorinated side chains into more complex molecules. This is particularly valuable in synthesizing compounds with specific stereochemical configurations, which are important in drug design and development .

Material Science

Fluorinated organic compounds have applications in material science, particularly in the development of functional materials. The trifluoroethoxy group can impart properties like increased resistance to solvents and chemicals, making materials suitable for harsh environments .

Catalytic Asymmetric Synthesis

The compound has potential use in catalytic asymmetric synthesis. The presence of fluorine atoms can influence the outcome of catalytic processes, leading to products with high stereoselectivity. This is crucial in the synthesis of chiral molecules, which are often used in pharmaceuticals .

Protease Inhibition

Compounds containing trifluoromethyl groups have been shown to possess protease inhibition activities. By extension, the compound could be explored for its potential to act as a protease inhibitor, which is a valuable trait in the development of treatments for diseases like HIV .

Pesticide Development

The introduction of fluorine atoms into pesticides can enhance their activity and stability. As such, this compound could be used in the synthesis of new pesticides with improved properties, such as increased potency or reduced environmental impact .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other trifluoroethoxy compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Trifluoroethoxy compounds often influence pathways related to inflammation and cellular stress responses .

Pharmacokinetics

Trifluoroethoxy compounds generally exhibit good absorption and distribution due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures .

Result of Action

Trifluoroethoxy compounds often exhibit anti-inflammatory effects and may influence cellular stress responses .

Propriétés

IUPAC Name |

2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F3NO.ClH/c1-9-4-2-3-5-10(9)15-6-7-16-8-11(12,13)14;/h9-10,15H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAHOCFAJZRVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCCOCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)

![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)

![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)

![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)